molecular formula C19H13ClFN3O4 B2720809 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-38-3

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2720809
CAS RN: 942009-38-3
M. Wt: 401.78
InChI Key: FERZANHUZDQDNN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research on anticonvulsant enaminones with structural elements similar to the compound highlights the importance of hydrogen bonding and molecular conformation in determining their biological activity. These studies provide insight into how the configuration and intermolecular interactions of molecules like "1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide" might be analyzed to understand their pharmacological potential (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Characterization of Polyamides

Studies on the synthesis of aromatic polyamides provide a foundation for understanding how "1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide" could be utilized in the development of new materials. These polymers, known for their thermal stability and mechanical strength, could benefit from the incorporation of novel carboxamide compounds, enhancing properties such as solubility and film-forming ability (Hsiao, Yang, & Lin, 1999).

Biological Activity and CNS Potential

The synthesis and evaluation of Schiff’s bases and azetidinones derived from similar molecular structures highlight the central nervous system (CNS) activity potential. Such compounds have been investigated for their antidepressant and nootropic activities, suggesting that "1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide" could also be explored for similar pharmacological effects (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antipathogenic Activity

Research on thiourea derivatives with structural similarities to the compound indicates the potential for antipathogenic activity. These studies focus on the synthesis and evaluation of compounds for their interaction with bacterial cells, suggesting a direction for investigating the antibacterial and antibiofilm properties of "1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide" (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZANHUZDQDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide

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